molecular formula C29H50O3S B096348 Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate CAS No. 16545-53-2

Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate

Cat. No. B096348
CAS RN: 16545-53-2
M. Wt: 478.8 g/mol
InChI Key: IXVLEAZXSJJKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate is an important compound that has gained significant attention in the scientific community due to its various applications. This compound is known for its unique properties that make it an essential component in many research studies.

Mechanism Of Action

The mechanism of action of octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate involves its interaction with the hydrophobic regions of biomolecules. This compound is known for its ability to bind to nonpolar molecules, which makes it an excellent reagent for the analysis of lipids and proteins. Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate is also known to interact with the hydrophobic regions of cell membranes, which can affect the membrane fluidity and permeability.

Biochemical And Physiological Effects

Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate has various biochemical and physiological effects. This compound is known to affect the fluidity and permeability of cell membranes, which can impact cell signaling and transport processes. Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate is also known to interact with lipids and proteins, which can affect their structure and function.

Advantages And Limitations For Lab Experiments

Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate has several advantages for lab experiments. This compound is widely available and relatively inexpensive. It is also stable and can be stored for extended periods without degradation. However, octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate has some limitations. This compound can interact with other compounds in the sample, which can affect the results of the analysis. It is also known to cause interference in some analytical techniques.

Future Directions

There are several future directions for the research of octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate. One potential area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the exploration of its potential applications in drug delivery systems. Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate has also shown potential as a biosensor for the detection of various biomolecules. Further research is needed to explore these and other potential applications of this compound.
Conclusion:
Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate is an important compound that has various applications in scientific research. Its unique properties make it an essential component in many studies, particularly in the field of biochemistry and molecular biology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate have been discussed in this paper. Further research is needed to explore its potential applications in drug delivery systems and biosensors.

Synthesis Methods

The synthesis of octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate involves the reaction of 4-hydroxy-3,5-dimethylbenzyl chloride with sodium sulfide to form 4-hydroxy-3,5-dimethylphenylmethyl sulfide. This intermediate is then reacted with chloroacetic acid to form octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate. The yield of this synthesis method is approximately 65%.

Scientific Research Applications

Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate has various scientific research applications. This compound is widely used in the field of biochemistry and molecular biology. It is used as a reagent for the analysis of lipids, proteins, and nucleic acids. Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate is also used as a stationary phase in high-performance liquid chromatography (HPLC) for the separation and purification of various compounds.

properties

CAS RN

16545-53-2

Product Name

Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate

Molecular Formula

C29H50O3S

Molecular Weight

478.8 g/mol

IUPAC Name

octadecyl 2-[(4-hydroxy-3,5-dimethylphenyl)methylsulfanyl]acetate

InChI

InChI=1S/C29H50O3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-28(30)24-33-23-27-21-25(2)29(31)26(3)22-27/h21-22,31H,4-20,23-24H2,1-3H3

InChI Key

IXVLEAZXSJJKFR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CSCC1=CC(=C(C(=C1)C)O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CSCC1=CC(=C(C(=C1)C)O)C

Other CAS RN

16545-53-2

Origin of Product

United States

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